Trans-2-(2-(Trifluoromethyl)phenyl)cyclopropanamine hydrochloride, also known as trans-2-[3-(trifluoromethyl)phenyl]cyclopropanamine hydrochloride, is a chemical compound with the molecular formula and a molecular weight of 237.65 g/mol. It is classified as a cyclopropanamine derivative, which is significant in medicinal chemistry due to its potential biological activities. The compound has garnered interest for its applications in pharmaceutical research, particularly in the development of small molecule inhibitors.
The synthesis of trans-2-(2-(trifluoromethyl)phenyl)cyclopropanamine hydrochloride involves several key steps:
The cyclopropanation reaction can be optimized by controlling parameters such as temperature, solvent choice, and reaction time to improve yield and purity.
The molecular structure of trans-2-(2-(trifluoromethyl)phenyl)cyclopropanamine hydrochloride can be represented using various notations:
The compound features a cyclopropane ring attached to a trifluoromethyl-substituted phenyl group, contributing to its unique chemical properties and potential biological activities.
Trans-2-(2-(trifluoromethyl)phenyl)cyclopropanamine hydrochloride can participate in various chemical reactions, including:
Understanding these reactions requires knowledge of reaction mechanisms and conditions that influence reactivity.
Research into similar compounds has shown that modifications on the phenyl ring can significantly influence binding affinity and selectivity towards targets .
Trans-2-(2-(trifluoromethyl)phenyl)cyclopropanamine hydrochloride exhibits several notable physical and chemical properties:
The purity of commercially available samples is often reported at around 95%, which is important for research applications.
Trans-2-(2-(trifluoromethyl)phenyl)cyclopropanamine hydrochloride has several scientific uses:
The molecular architecture of trans-2-(2-(Trifluoromethyl)phenyl)cyclopropanamine hydrochloride (C₁₀H₁₁ClF₃N, MW 237.65) integrates three pharmacologically significant elements: a rigid cyclopropane core, an ortho-trifluoromethyl-substituted aromatic system, and a charged amine hydrochloride moiety. The cyclopropylamine group acts as a mechanism-based inhibitor motif, particularly effective against amine oxidases like LSD1, by forming irreversible covalent adducts with the flavin cofactor. This inhibition modulates epigenetic pathways involved in oncogenesis and cellular differentiation. The trifluoromethyl group (-CF₃) at the ortho position substantially enhances lipophilicity (LogP 2.94) and metabolic stability while introducing steric constraints that influence target binding [1] [5] [8].
Table 1: Structural and Physicochemical Properties
Property | Value | Significance |
---|---|---|
Molecular Formula | C₁₀H₁₁ClF₃N | Defines elemental composition and molecular weight (237.65 g/mol) |
Stereochemistry | (1R,2S)-trans configuration | Critical for target engagement and biological activity specificity |
Hydrogen Bond Acceptors | 1 (amine) | Influences solubility and protein interaction capabilities |
Topological Polar Surface Area (TPSA) | 26.02 Ų | Moderate membrane permeability indicator |
SMILES Notation | N[C@@H]1[C@@H]1c1ccccc1C(F)(F)F.Cl | Encodes stereochemical and structural features for computational modeling |
The trans configuration across the cyclopropane ring imposes distinct conformational constraints, optimizing the molecule's interaction with planar enzymatic binding sites. Computational analyses reveal that the twisted conformation induced by the ortho-CF₃ group minimizes steric repulsion while allowing π-stacking interactions. This stereoelectronic profile enhances the compound's suitability as a precursor for bioactive molecules, including LSD1 inhibitors and cardiovascular agents like ticagrelor analogs [3] [7] [10].
The synthesis and application of this cyclopropylamine derivative emerged prominently in the early 2010s alongside growing interest in epigenetic modulators. Patents filed by pharmaceutical entities (e.g., US8853408B2, US9487512B2) revealed its utility as a key intermediate for LSD1 inhibitors such as GSK2879552, which entered oncology clinical trials targeting small-cell lung carcinoma and acute myeloid leukemia. The compound’s ability to irreversibly inhibit LSD1—a histone demethylase overexpressed in malignancies—highlighted its role in novel cancer therapeutics [7] [10].
Concurrently, research into cyclopropanamine-containing cardiovascular drugs identified trans-configured derivatives as precursors to ticagrelor analogs, P2Y₁₂ receptor antagonists inhibiting platelet aggregation. Patent EP2644590A1 details synthetic routes to similar ortho-substituted cyclopropylamine intermediates, underscoring their versatility across therapeutic domains. The trifluoromethyl group’s emergence as a bioisostere in this period further accelerated adoption, improving pharmacokinetic profiles compared to non-halogenated analogs [3].
Table 2: Historical Development Timeline
Year Range | Milestone | Therapeutic Area | Source |
---|---|---|---|
2010–2012 | LSD1 inhibitor patents (cyclopropylamine core) | Oncology | [7] [10] |
2012–2013 | Ticagrelor intermediate synthesis optimization | Cardiovascular | [3] |
2014–2015 | Expansion as building block for kinase inhibitors | Inflammation/oncology | [8] |
Commercial availability from suppliers like Fluorochem and SynHet (>99% purity, pharmaceutical grade) by 2020 facilitated broader research, cementing its status as a versatile pharmacophore for structure-activity relationship (SAR) exploration in drug discovery pipelines [5] [8].
The pharmacological behavior of trans-2-(2-(Trifluoromethyl)phenyl)cyclopropanamine hydrochloride is profoundly influenced by its stereochemistry and substitution patterns. The trans relative configuration [(1R,2S) enantiomer] is essential for target affinity, as the cis diastereomer exhibits steric incompatibility with planar binding pockets in enzymes like LSD1. The cyclopropane ring’s strain forces coplanarity of substituents, enabling optimal π-π stacking with aromatic residues in active sites. This geometric precision underpins its selection over unstrained amine analogs in inhibitor design [7] [10].
Substitution positioning further modulates activity:
Table 3: Isomeric and Stereochemical Impact on Bioactivity
Variant | Binding Affinity (LSD1) | Metabolic Stability | Key Differentiator |
---|---|---|---|
(1R,2S)-trans (ortho-CF₃) | High (irreversible) | Enhanced | Optimal steric alignment for covalent inhibition |
cis isomer (ortho-CF₃) | Negligible | Similar | Non-productive binding conformation |
trans para-CF₃ (CAS 2711-55-9) | Moderate | Enhanced | Reduced steric influence on target engagement |
Non-fluorinated trans analog | Low | Reduced | Increased CYP450-mediated oxidation |
Synthetic routes to this compound, such as diastereoselective cyclopropanation of styrenes followed by enantiomeric resolution, prioritize the trans isomer due to its superior biological performance. The hydrochloride salt’s crystallinity further aids purification and storage stability. These stereochemical refinements exemplify how small structural variations critically influence efficacy in lead optimization campaigns [1] [3] [8].
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 60755-86-4
CAS No.: